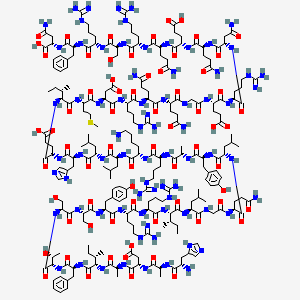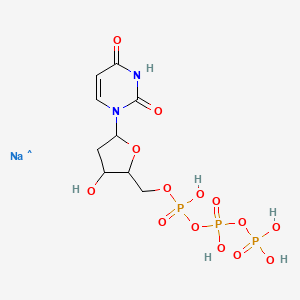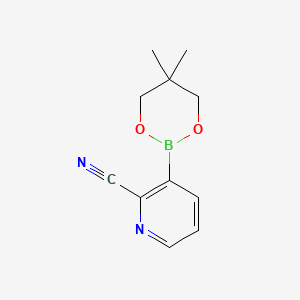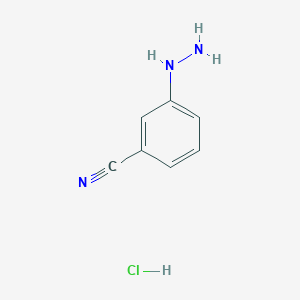![molecular formula C8H9NO2 B1591785 3,4-dihydro-2H-benzo[b][1,4]oxazin-7-ol CAS No. 104535-37-7](/img/structure/B1591785.png)
3,4-dihydro-2H-benzo[b][1,4]oxazin-7-ol
Descripción general
Descripción
3,4-dihydro-2H-benzo[b][1,4]oxazin-7-ol is a chemical compound with the molecular formula C8H9NO2 . It is a solid substance and has a molecular weight of 151.16 . The IUPAC name for this compound is 3,4-dihydro-2H-1,4-benzoxazin-6-ol .
Synthesis Analysis
There are several methods for the synthesis of 3,4-dihydro-2H-benzo[b][1,4]oxazin-7-ol. One method involves the reaction of 2-aminophenols with (±)-epichlorohydrin in the presence of NaOH in water at room temperature . Another method uses a one-pot three-component reaction .Molecular Structure Analysis
The InChI code for 3,4-dihydro-2H-benzo[b][1,4]oxazin-7-ol is 1S/C8H9NO2/c10-6-1-2-8-7 (5-6)9-3-4-11-8/h1-2,5,9-10H,3-4H2 . This indicates the presence of a benzene ring and an oxazine ring in the structure.Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can participate in a one-pot three-component reaction to produce 3,4-dihydro-2H-benzo[e][1,3]oxazine derivatives .Physical And Chemical Properties Analysis
The compound is a solid . It has a molecular weight of 151.16 . It has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 1.34 . It is very soluble with a solubility of 1.51 mg/ml .Aplicaciones Científicas De Investigación
Antioxidant Activity
The compound has been used in the synthesis of heterocyclic Schiff base ligands and their metal complexes, which have shown significant antioxidant activity . The antioxidant ability of these compounds was examined by DPPH and ABTS assays .
Antimicrobial Activity
The synthesized compounds, including 3,4-dihydro-2H-benzo[b][1,4]oxazin-7-ol, have demonstrated excellent antimicrobial activities against various microbial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Rhizopus oryzae, and Candida albicans .
Anti-inflammatory Activity
The compounds synthesized from 3,4-dihydro-2H-benzo[b][1,4]oxazin-7-ol have shown anti-inflammatory activities. These activities were evaluated by serial dilution and egg albumin assays .
Antiproliferative Activity
A series of new molecules having 4-substituted-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methane substituted sulfonamide derivatives were synthesized and evaluated for their in vitro antiproliferative activity against MCF-7, HeLa, A-549, and DU-145 cancer cell lines .
Kinase Inhibition
Some of the synthesized compounds showed promising activity against CDK5/P25 kinase with 66% and 70% inhibitions, respectively .
Antifungal Activity
The compound has been found to have broad biological activity, including antifungal activity .
Anti-HIV Activity
3,4-dihydro-2H-benzo[b][1,4]oxazin-7-ol has also been associated with anti-HIV activity .
Anticonvulsant Activity
The compound has been linked to anticonvulsant activity, making it a potential candidate for the development of new anticonvulsant drugs .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-6-1-2-7-8(5-6)11-4-3-9-7/h1-2,5,9-10H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQHSWHJETUHBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60598579 | |
| Record name | 3,4-Dihydro-2H-1,4-benzoxazin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60598579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-2H-benzo[b][1,4]oxazin-7-ol | |
CAS RN |
104535-37-7 | |
| Record name | 3,4-Dihydro-2H-1,4-benzoxazin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60598579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2,5,7,10,11,14-Hexaoxa-1,6-distibabicyclo[4.4.4]tetradecane](/img/structure/B1591724.png)
